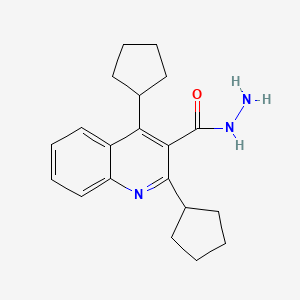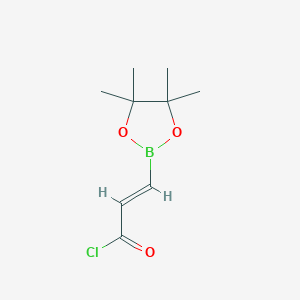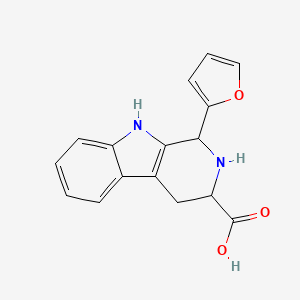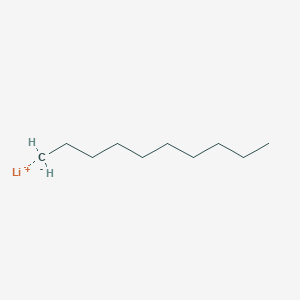![molecular formula C20H18N4O2 B14143023 N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an acetyl group, a benzalamino group, and a phenyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups . Another approach involves the use of rhodium catalysts to insert into triazole intermediates, forming the desired imidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. The choice of reagents and catalysts is crucial to achieve efficient production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups. Substitution reactions can result in various substituted imidazole compounds.
Applications De Recherche Scientifique
N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylhistamine: This compound is structurally similar but contains a histamine moiety instead of the imidazole ring.
N-acetylglucosamine: This compound contains an acetyl group attached to a glucosamine moiety.
Benzothiazole derivatives: These compounds share structural similarities with imidazole derivatives and have similar biological activities.
Uniqueness
N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its imidazole ring provides a versatile scaffold for chemical modifications, allowing for the development of new derivatives with enhanced properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and to develop new applications for this promising compound.
Propriétés
Formule moléculaire |
C20H18N4O2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-acetyl-N-[1-[(E)-benzylideneamino]-4-phenylimidazol-2-yl]acetamide |
InChI |
InChI=1S/C20H18N4O2/c1-15(25)24(16(2)26)20-22-19(18-11-7-4-8-12-18)14-23(20)21-13-17-9-5-3-6-10-17/h3-14H,1-2H3/b21-13+ |
Clé InChI |
JITLJXOHFNJCNJ-FYJGNVAPSA-N |
SMILES isomérique |
CC(=O)N(C1=NC(=CN1/N=C/C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
SMILES canonique |
CC(=O)N(C1=NC(=CN1N=CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Solubilité |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
![4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane](/img/structure/B14142955.png)
![(2S,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B14142956.png)




![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B14142973.png)

![3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14142988.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)


